2,3-dimethoxy-6-((E)-((E)-(4-oxo-5-(2-oxo-2-ureidoethyl)thiazolidin-2-ylidene)hydrazono)methyl)benzoic acid
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Overview
Description
2,3-dimethoxy-6-((E)-((E)-(4-oxo-5-(2-oxo-2-ureidoethyl)thiazolidin-2-ylidene)hydrazono)methyl)benzoic acid is a complex organic compound with a unique structure that includes methoxy groups, a thiazolidinylidene moiety, and a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-6-((E)-((E)-(4-oxo-5-(2-oxo-2-ureidoethyl)thiazolidin-2-ylidene)hydrazono)methyl)benzoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with 2,3-dimethoxybenzoic acid.
Formation of Thiazolidinylidene Moiety: This step involves the reaction of 2,3-dimethoxybenzoic acid with thiazolidine derivatives under specific conditions to form the thiazolidinylidene moiety.
Hydrazone Formation: The intermediate product is then reacted with hydrazine derivatives to form the hydrazono group.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can occur at the hydrazono and thiazolidinylidene moieties.
Substitution: Substitution reactions can take place at the aromatic ring, particularly at positions ortho to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxidation of the methoxy groups can lead to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the hydrazono group can yield hydrazine derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, depending on the reagents used.
Scientific Research Applications
2,3-dimethoxy-6-((E)-((E)-(4-oxo-5-(2-oxo-2-ureidoethyl)thiazolidin-2-ylidene)hydrazono)methyl)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antimicrobial and antioxidant properties.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study enzyme interactions and inhibition due to its complex structure.
Industrial Applications: It may find use in the development of new polymers or as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-6-((E)-((E)-(4-oxo-5-(2-oxo-2-ureidoethyl)thiazolidin-2-ylidene)hydrazono)methyl)benzoic acid involves its interaction with specific molecular targets. The thiazolidinylidene and hydrazono groups are likely to interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2,3-dimethoxybenzoic acid: A simpler analog without the thiazolidinylidene and hydrazono groups.
3-acetoxy-2-methylbenzoic acid: Another related compound with different substituents on the aromatic ring.
2,3-dimethoxy-6-phenyliminomethyl-benzoic acid: A compound with a phenyliminomethyl group instead of the thiazolidinylidene and hydrazono groups.
Uniqueness
The uniqueness of 2,3-dimethoxy-6-((E)-((E)-(4-oxo-5-(2-oxo-2-ureidoethyl)thiazolidin-2-ylidene)hydrazono)methyl)benzoic acid lies in its complex structure, which combines multiple functional groups that can interact with various biological targets
Properties
IUPAC Name |
6-[(E)-[(E)-[5-[2-(carbamoylamino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O7S/c1-27-8-4-3-7(11(14(24)25)12(8)28-2)6-18-21-16-20-13(23)9(29-16)5-10(22)19-15(17)26/h3-4,6,9H,5H2,1-2H3,(H,24,25)(H,20,21,23)(H3,17,19,22,26)/b18-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYXAGXKWOAZCN-NGYBGAFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)NC(=O)N)C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)NC(=O)N)C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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